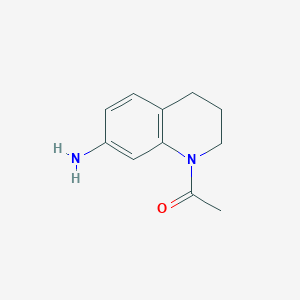

1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Description

BenchChem offers high-quality 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-6-2-3-9-4-5-10(12)7-11(9)13/h4-5,7H,2-3,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSYNMDBUGKTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651572 | |

| Record name | 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545394-33-0 | |

| Record name | 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of the heterocyclic compound 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. As a derivative of the versatile quinoline scaffold, this molecule holds significant interest for medicinal chemistry and drug discovery. This document delves into its chemical identity, structural characteristics, and available data on its biological relevance, offering a foundational resource for researchers exploring its potential as a lead compound or a key intermediate in the development of novel therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. The inherent chemical versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The dihydroquinoline core, as present in the title compound, offers a three-dimensional structure that can facilitate specific interactions with biological targets. The introduction of an amino group at the 7-position and an ethanone moiety at the 1-position of the dihydroquinoline ring system creates a unique molecule with potential for diverse chemical modifications and biological activities.

Core Molecular Characteristics

2.1. Chemical Identity

-

IUPAC Name: 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

-

CAS Number: 545394-33-0[1]

-

Molecular Formula: C₁₁H₁₄N₂O

-

Molecular Weight: 190.24 g/mol

2.2. Structural Features

The molecule features a 3,4-dihydroquinoline core, which is a bicyclic heterocyclic system consisting of a benzene ring fused to a dihydropyridine ring. Key functional groups that dictate its chemical behavior and potential for biological interactions include:

-

Primary Aromatic Amine (-NH₂): Located at the 7-position of the quinoline ring, this group can act as a hydrogen bond donor and a site for further chemical derivatization.

-

Tertiary Amide (-N-C=O): The ethanone group attached to the nitrogen at the 1-position introduces a carbonyl moiety, which can participate in hydrogen bonding as an acceptor.

-

Saturated Heterocycle: The dihydro nature of the pyridine ring imparts conformational flexibility compared to the rigid aromatic quinoline.

Table 1: Physicochemical Properties of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone and Related Analogs

| Property | 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone | (R)-1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone | 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone |

| CAS Number | 545394-33-0[1] | 1335883-11-8[2] | 81885-67-8[3] |

| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₁₄N₂O[2] | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol | 190.245 g/mol [2] | Not specified |

| Appearance | Not specified | Not specified | Not specified |

| Melting Point | Not specified | Not specified | Not specified |

| Solubility | Not specified | Not specified | Not specified |

Synthesis and Reactivity

-

Construction of the Dihydroquinoline Core: This can often be achieved through cyclization reactions, such as the Skraup or Doebner-von Miller reactions, starting from an appropriately substituted aniline.

-

Introduction of the Amino Group: Nitration of the dihydroquinoline ring followed by reduction is a common method for introducing an amino group onto the aromatic portion of the molecule.

-

Acetylation of the Ring Nitrogen: The final step would involve the acylation of the secondary amine within the dihydroquinoline ring with acetyl chloride or acetic anhydride to yield the target compound.

The reactivity of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is primarily governed by its functional groups. The aromatic amine can undergo diazotization and subsequent substitution reactions, while the amide nitrogen can be involved in various coupling reactions. The carbonyl group of the ethanone moiety can also be a site for further chemical transformations.

Figure 2: Potential avenues for drug discovery based on the 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone scaffold.

Safety, Handling, and Storage

Specific toxicological data for 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is not available. However, as with any chemical compound, it should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For related aminoquinoline derivatives, general hazards may include skin and eye irritation.[4]

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials. For a related compound, (7-Amino-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone, storage at 2-8°C is recommended.[5]

Conclusion and Future Directions

1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is a structurally interesting heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. While a comprehensive experimental characterization is still needed, its relationship to the pharmacologically active quinoline family makes it a compelling target for synthesis and biological evaluation. Future research should focus on developing a robust synthetic protocol, thoroughly characterizing its physicochemical and spectroscopic properties, and exploring its biological activity profile through in vitro and in vivo screening assays. The insights gained from such studies could pave the way for the development of novel drug candidates based on this promising scaffold.

References

-

1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone | Intermed & Chemicals. (n.d.). Retrieved January 20, 2026, from [Link]

-

(R)-1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]

-

7-amino-3,4-dihydro-1H-quinolin-2-one | C9H10N2O - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

(R)-1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]

-

1-(7-AMINOINDOLIN-1-YL)ETHANONE | CAS#:51501-31-6 | Chemsrc. (2025, September 13). Retrieved January 20, 2026, from [Link]

-

Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed. (2021, July 27). Retrieved January 20, 2026, from [Link]

Sources

- 1. 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone | Intermed & Chemicals | www.chemos.de [chemos.de]

- 2. lookchem.com [lookchem.com]

- 3. 81885-67-8|1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone|BLD Pharm [bldpharm.com]

- 4. 7-amino-3,4-dihydro-1H-quinolin-2-one | C9H10N2O | CID 5200242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

An In-Depth Technical Guide to 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone: A Scaffold of Latent Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone, a heterocyclic compound featuring the privileged tetrahydroquinoline scaffold. While specific research on this molecule (CAS No. 545394-33-0) is not extensively published, its structural motifs are present in a vast array of biologically active agents. This document synthesizes foundational chemical data with inferred therapeutic potential, drawing upon the rich pharmacology of analogous structures. We will explore plausible synthetic routes, robust analytical characterization methodologies, and the prospective biological activities of this compound, positioning it as a molecule of interest for further investigation in medicinal chemistry and drug development.

Introduction: The Tetrahydroquinoline Core - A Cornerstone of Medicinal Chemistry

The tetrahydroquinoline ring system is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, celebrated for its conformational flexibility and diverse biological activities. This scaffold is a cornerstone in the design of novel therapeutic agents, with derivatives exhibiting a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The subject of this guide, 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone, incorporates this key heterocyclic core, further functionalized with an amino group at the 7-position and an N-acetyl group, features that suggest a rich potential for biological interactions and further chemical modification.

Physicochemical Properties and Structural Attributes

A solid understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone.

| Property | Value | Source |

| CAS Number | 545394-33-0 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₁H₁₄N₂O | Chemical Supplier Catalogs |

| Molecular Weight | 190.24 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Inferred |

| Melting Point | 76-78 °C | Chemical Supplier Catalogs |

| Boiling Point | 462.4 °C at 760 mmHg | Chemical Supplier Catalogs |

| Solubility | Predicted to be soluble in organic solvents like DMSO, methanol, and ethanol. | Inferred |

| Synonyms | 1,2,3,4-Tetrahydro-1-acetyl-7-quinolinamine | Chemical Supplier Catalogs |

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

A logical synthetic strategy would involve the initial construction of the 7-amino-tetrahydroquinoline core, followed by N-acetylation.

Caption: Proposed synthetic workflow for 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone.

Step-by-Step Experimental Protocol (Hypothetical)

-

Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline: A common precursor, 7-nitro-1,2,3,4-tetrahydroquinoline, can be synthesized via established methods, such as the cyclization of a suitable aminophenyl derivative.

-

Reduction of the Nitro Group: The nitro group can be reduced to the corresponding amine using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst. This would yield 7-amino-1,2,3,4-tetrahydroquinoline.

-

N-Acetylation: The final step involves the acetylation of the secondary amine of the tetrahydroquinoline ring. This can be achieved by reacting 7-amino-1,2,3,4-tetrahydroquinoline with acetic anhydride in the presence of a base such as pyridine or triethylamine to yield the target compound, 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone.

Analytical Characterization

The structural confirmation of the synthesized compound would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the diastereotopic protons of the tetrahydroquinoline ring, the acetyl methyl group, and the amino group protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement. Fragmentation patterns observed in the mass spectrum can also provide structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the N-H stretches of the primary amine, the C=O stretch of the amide, and the aromatic C-H stretches.

-

Purity Analysis: High-performance liquid chromatography (HPLC) would be employed to determine the purity of the final compound.

Inferred Biological Activities and Therapeutic Potential

The true value of a novel chemical entity lies in its biological activity. While direct experimental data for 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is lacking, the extensive research on its structural analogs allows for informed predictions of its potential therapeutic applications. The 7-amino-tetrahydroquinoline scaffold is a key pharmacophore in a variety of biologically active molecules.

Caption: Inferred biological activities of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone based on its structural analogs.

Anticancer Potential

Numerous studies have highlighted the potent anticancer activity of tetrahydroquinoline derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including colon and breast cancer. The mechanism of action is often attributed to the inhibition of key cellular targets such as protein kinases or the induction of oxidative stress. The presence of the amino group on the aromatic ring of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone could play a crucial role in its interaction with biological targets, making it a candidate for further investigation as an anticancer agent.

Antimicrobial Activity

The quinoline scaffold is the backbone of several well-known antimicrobial drugs. Derivatives of 7-aminoquinoline have demonstrated significant antibacterial and antifungal activities. The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The structural features of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone suggest it could be explored for its efficacy against a range of pathogenic microorganisms.

Anti-inflammatory Properties

Chronic inflammation is a key component of many diseases. Several 7-amino quinoline derivatives have been reported to possess significant anti-inflammatory and analgesic properties. These effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. The potential of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone as an anti-inflammatory agent warrants investigation.

Neurological Applications

Tetrahydroquinoline derivatives have also been investigated for their potential in treating neurological disorders. Some analogs have shown neuroprotective effects by modulating neurotransmitter receptors or exhibiting antioxidant properties that can mitigate oxidative stress, a key factor in neurodegenerative diseases like Parkinson's.

In Silico ADME Predictions

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. In the absence of experimental data, in silico predictive models can provide valuable insights.

| ADME Property | Predicted Outcome | Rationale |

| Oral Bioavailability | Moderate to Good | The molecular weight is below 500, and the number of rotatable bonds is low, which are favorable for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Possible | The molecule is relatively small and lipophilic, suggesting it may cross the BBB. This would be relevant for potential neurological applications. |

| Metabolism | Likely metabolized by Cytochrome P450 enzymes | The aromatic ring and N-acetyl group are potential sites for oxidative metabolism. |

| Toxicity | To be determined experimentally | In silico toxicity predictions can be a starting point, but experimental validation is essential. |

Future Directions and Conclusion

1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone represents a promising, yet underexplored, chemical entity. Its core tetrahydroquinoline scaffold, shared with a multitude of pharmacologically active compounds, strongly suggests a high potential for biological activity. This technical guide has outlined a plausible synthetic route, methods for its characterization, and a range of potential therapeutic applications based on the extensive literature on its structural analogs.

Future research should focus on the following:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques.

-

Broad Biological Screening: The compound should be screened against a diverse panel of biological targets to identify its primary pharmacological activities. This should include assays for anticancer, antimicrobial, anti-inflammatory, and neurological effects.

-

Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate its mechanism of action at the molecular level.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will be crucial to optimize potency and selectivity.

References

- Gutiérrez, M., Arévalo, B., Valdes, F., & Martínez, G. (n.d.). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors.

- (2024).

- (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal.

- (n.d.).

- (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.

- Maciejewska, N., Olszewski, M., & Witkowska, M. (2022).

- (n.d.).

- (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents.

- (n.d.). Some examples of anticancer compounds based on the tetrahydroquinoline scaffold.

- S. F. A. & Tomma J. H. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews.

- (n.d.). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction.

- (n.d.). Advances in the Chemistry of Tetrahydroquinolines.

- (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC.

- (2025). Synthesis, docking studies and anti-inflammatory activity of some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds.

- (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.

- Calhoun, W., Carlson, R. P., Crossley, R., Datko, L. J., Dietrich, S., Heatherington, K., Marshall, L. A., Meade, P. J., Opalko, A., & Shepherd, R. G. (1995). Synthesis

A Prospective Technical Guide to 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone: Synthesis, Characterization, and Potential Biological Significance

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive prospective analysis of the molecular structure, synthesis, and characterization of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone, a dihydroquinoline derivative of potential interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document outlines a robust, proposed synthetic pathway leveraging well-established chemical transformations. Furthermore, it offers a detailed predictive analysis of its spectral characteristics (NMR, IR, and MS) based on foundational principles and data from analogous structures. Finally, the guide explores the potential biological activities and therapeutic applications of this molecule by drawing parallels with structurally related compounds that have demonstrated significant pharmacological effects. This document is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the biological relevance of this novel chemical entity.

Introduction: The Dihydroquinoline Scaffold and the Rationale for Investigation

The 1,2,3,4-tetrahydroquinoline and its partially saturated analog, 3,4-dihydroquinoline, are privileged heterocyclic scaffolds in drug discovery. These core structures are present in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties[1][2]. The specific substitution pattern of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone, featuring an amino group on the aromatic ring and an acetyl moiety on the heterocyclic nitrogen, suggests a molecule with unique physicochemical properties and potential for diverse biological interactions. The N-acetyl group can influence solubility, metabolic stability, and receptor binding affinity, while the 7-amino group provides a handle for further derivatization or can act as a key pharmacophoric feature.

This guide aims to bridge the current knowledge gap by providing a detailed, scientifically-grounded roadmap for the synthesis and characterization of this target compound. By elucidating a plausible synthetic route and predicting its analytical signature, we provide the necessary framework for its empirical investigation.

Proposed Synthetic Pathway

The synthesis of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone can be envisioned through a multi-step sequence starting from the commercially available 7-nitro-3,4-dihydroquinolin-2(1H)-one. The proposed pathway involves three key transformations: 1) reduction of the aromatic nitro group, 2) reduction of the lactam, and 3) selective N-acetylation of the resulting aliphatic amine.

Caption: Proposed synthetic workflow for 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone.

Step 1: Reduction of the Aromatic Nitro Group

The initial step involves the chemoselective reduction of the nitro group in 7-nitro-3,4-dihydroquinolin-2(1H)-one to an amino group. While catalytic hydrogenation is a common method, the use of tin(II) chloride (SnCl₂) in a protic solvent offers excellent functional group tolerance, preserving the lactam moiety.[3][4]

Experimental Protocol:

-

To a solution of 7-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).

-

Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-amino-3,4-dihydroquinolin-2(1H)-one.

Step 2: Reduction of the Lactam

The resulting 7-amino-3,4-dihydroquinolin-2(1H)-one, a cyclic amide (lactam), can be reduced to the corresponding cyclic amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[5][6] This reaction effectively converts the carbonyl group into a methylene group.

Experimental Protocol:

-

To a suspension of LiAlH₄ (3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-amino-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide (NaOH), and then water again (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield crude 1,2,3,4-tetrahydroquinoline-7-amine, which may be used in the next step without further purification.

Step 3: Selective N-Acetylation

The final step is the selective acetylation of the aliphatic nitrogen of 1,2,3,4-tetrahydroquinoline-7-amine. The aliphatic secondary amine is generally more nucleophilic than the aromatic primary amine, allowing for selective acylation under controlled conditions.[7][8]

Experimental Protocol:

-

Dissolve 1,2,3,4-tetrahydroquinoline-7-amine (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.

-

Add acetic anhydride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the final compound, 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone.

Proposed Characterization and Physicochemical Properties

The structural elucidation of the target compound will rely on a combination of spectroscopic techniques. Below are the predicted physicochemical properties and spectral data.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in methanol, chloroform, DMSO |

| XLogP3 | ~1.5 - 2.0 |

| Hydrogen Bond Donors | 1 (the -NH₂ group) |

| Hydrogen Bond Acceptors | 2 (the C=O and -NH₂ groups) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of the target molecule.

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ 7.0-7.2 (d, 1H): Aromatic proton at C5.

-

δ 6.3-6.5 (dd, 1H): Aromatic proton at C6.

-

δ 6.2-6.3 (d, 1H): Aromatic proton at C8.

-

δ 3.6-3.8 (br s, 2H): -NH₂ protons.

-

δ 3.6-3.7 (t, 2H): Methylene protons at C2 (-N-CH₂-).

-

δ 2.7-2.9 (t, 2H): Methylene protons at C4 (-Ar-CH₂-).

-

δ 2.2 (s, 3H): Acetyl methyl protons (-CO-CH₃).

-

δ 1.9-2.1 (m, 2H): Methylene protons at C3 (-CH₂-CH₂-CH₂-).

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ 169-171: Carbonyl carbon of the acetyl group.

-

δ 145-147: Aromatic carbon C7 (attached to -NH₂).

-

δ 128-130: Aromatic carbon C5.

-

δ 120-122: Aromatic carbon C8a.

-

δ 115-117: Aromatic carbon C4a.

-

δ 110-112: Aromatic carbon C6.

-

δ 108-110: Aromatic carbon C8.

-

δ 40-42: Methylene carbon C2.

-

δ 28-30: Methylene carbon C4.

-

δ 25-27: Methylene carbon C3.

-

δ 22-24: Acetyl methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy will be instrumental in identifying the key functional groups.

Predicted IR Absorption Bands (cm⁻¹):

-

3450-3300 (m, sharp, two bands): N-H stretching of the primary aromatic amine.

-

3050-3000 (w): Aromatic C-H stretching.

-

2950-2850 (m): Aliphatic C-H stretching.

-

1630-1650 (s): C=O stretching of the tertiary amide (N-acetyl group).

-

1600-1620 (s): N-H bending of the primary amine.

-

1500-1580 (m): Aromatic C=C stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation data to support the proposed structure.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

m/z 190 [M]⁺: Molecular ion peak.

-

m/z 147 [M - COCH₃]⁺: Loss of the acetyl group, a characteristic fragmentation for N-acetyl compounds.

-

m/z 43 [CH₃CO]⁺: Acetyl cation.

Potential Biological Activities and Therapeutic Applications

While no biological data exists for 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone, the activities of related compounds provide a strong basis for hypothesizing its potential applications.

Caption: Hypothesized biological activities based on related molecular scaffolds.

-

Anticancer Activity: Numerous dihydroquinoline and tetrahydroquinoline derivatives have demonstrated potent anticancer properties. For instance, certain 2-aminodihydroquinoline analogs have been identified as pro-apoptotic agents that can induce cell cycle arrest in cancer cell lines.[9] The presence of the 7-amino group on the target molecule could be a key feature for such activity.

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Dihydroquinolines bearing amine-containing side chains have been reported as potent and selective inhibitors of nNOS, suggesting potential applications in the treatment of neurodegenerative disorders.[10] The amino and N-acetyl functionalities of the target compound could allow it to interact with the active site of nNOS.

-

Anti-inflammatory and Antioxidant Properties: The tetrahydroquinoline scaffold is known to be associated with anti-inflammatory and antioxidant activities.[1][11] These compounds can scavenge free radicals and inhibit the production of pro-inflammatory mediators.

Conclusion

1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone represents an intriguing, yet underexplored, molecule with significant potential for applications in drug discovery. This technical guide provides a comprehensive, prospective framework for its synthesis and characterization. The proposed three-step synthesis is based on reliable and well-documented chemical reactions. The predicted spectral data offers a solid basis for the structural verification of the synthesized compound. The exploration of potential biological activities, grounded in the known pharmacology of related scaffolds, highlights promising avenues for future research. It is our hope that this guide will stimulate further investigation into this and related dihydroquinoline derivatives, ultimately contributing to the development of novel therapeutic agents.

References

-

General scheme for the catalytic hydrogenation of nitroarene. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- Pintus, A., et al. (2022). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. ACS Omega, 7(5), 4345-4354.

-

Amides to Amines: LiAlH4 Reduction. (2025). JoVE. Retrieved January 20, 2026, from [Link]

-

Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025). askIITians. Retrieved January 20, 2026, from [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Catalytic hydrogenation of nitroarenes into different products via... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Reduction of Amides to Amines. (n.d.). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

- Kempe, R., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2549-2554.

-

What groups can be reduced by Sn/HCl?. (2025). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

-

Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

- Jung, M. E., et al. (2013). Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. Bioorganic & Medicinal Chemistry Letters, 23(13), 3818-3821.

- Jaroch, S., et al. (2003). Dihydroquinolines with amine-containing side chains as potent n-NOS inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(12), 1981-1984.

-

A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. (2016). Scilit. Retrieved January 20, 2026, from [Link]

-

Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

N-acetylation of Aromatic Amines by One-pot Route. (2024). Bentham Science Publishers. Retrieved January 20, 2026, from [Link]

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research. Retrieved January 20, 2026, from [Link]

-

1,2,3,4-Tetrahydroquinoline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Fragmentation rules for acylpolyamines. (n.d.). venoMS. Retrieved January 20, 2026, from [Link]

-

Discuss how the IR spectrum for acetanilide can be used to confirm the successful acetylation of aniline. (n.d.). Proprep. Retrieved January 20, 2026, from [Link]

-

An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 20, 2026, from [Link]

-

ChemInform Abstract: Selective N-Acetylation of Aromatic Amines Using Acetonitrile as Acylating Agent. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Synthesis of 5- and 7-Nitro-3-hydroxyquinolin-2-ones. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. (2022). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Pharmacologic actions of 4-aminoquinoline compounds. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. (2023). PubMed. Retrieved January 20, 2026, from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved January 20, 2026, from [Link]

-

Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Pharmacology of 8-aminoquinolines. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 20, 2026, from [Link]

-

7-Nitro-3,4-dihydroquinolin-2(1H)-one. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Ch20: Reduction of Amides using LiAlH4 to amines. (n.d.). University of Calgary. Retrieved January 20, 2026, from [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. (2013). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. (2005). Chinese Journal of Modern Applied Pharmacy. Retrieved January 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 5. Video: Amides to Amines: LiAlH4 Reduction [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydroquinolines with amine-containing side chains as potent n-NOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. As a derivative of the privileged 1,2,3,4-tetrahydroquinoline scaffold, this molecule holds significant potential for exploration in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, offering insights into its synthesis, characterization, and prospective biological applications.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a prominent structural motif found in a multitude of natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Its unique three-dimensional structure allows for diverse functionalization, leading to compounds with applications as anticancer, anti-inflammatory, antimicrobial, and central nervous system-acting agents.[3][4] The derivatization of the tetrahydroquinoline ring system continues to be an active area of research in medicinal chemistry, aimed at the discovery of novel therapeutic agents.[1]

This guide focuses on a specific derivative, 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone . The introduction of an amino group at the 7-position and an acetyl group on the nitrogen of the heterocyclic ring presents a unique combination of functional groups that could impart interesting biological properties.

IUPAC Name: 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Physicochemical Properties and Spectroscopic Characterization

The anticipated physicochemical properties of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone are summarized in the table below. These values are computationally predicted and serve as a baseline for experimental determination.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| LogP | 1.5 - 2.0 |

| Topological Polar Surface Area | 55.1 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Spectroscopic Characterization:

The structural elucidation of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone would rely on a combination of standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, with splitting patterns indicative of their substitution. The protons of the saturated heterocyclic ring will appear as multiplets in the aliphatic region. A singlet corresponding to the acetyl methyl group will be present, as well as a broad singlet for the primary amine protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic, aliphatic, carbonyl, and methyl carbons, confirming the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the amide, and C-N stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[5]

Synthesis Methodology: N-Acetylation of 7-amino-1,2,3,4-tetrahydroquinoline

A plausible and efficient synthetic route to 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone involves the selective N-acetylation of the heterocyclic nitrogen of 7-amino-1,2,3,4-tetrahydroquinoline. Acetylation of aromatic amines is a well-established and robust reaction in organic synthesis.[6][7]

The proposed reaction involves the treatment of 7-amino-1,2,3,4-tetrahydroquinoline with an acetylating agent such as acetic anhydride. The reaction can be carried out under mild conditions, often at room temperature, and can be facilitated by a weak acid or base catalyst, or even performed under catalyst-free conditions.[6][7] The higher nucleophilicity of the secondary amine in the tetrahydroquinoline ring compared to the aromatic primary amine is expected to favor selective N1-acetylation.

Caption: Proposed synthesis workflow for 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone.

Detailed Experimental Protocol:

-

Dissolution: Dissolve 7-amino-1,2,3,4-tetrahydroquinoline (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature.[8]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Therapeutic Applications and Biological Evaluation

Derivatives of 1,2,3,4-tetrahydroquinoline have demonstrated a wide array of biological activities, suggesting several avenues for the investigation of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone.[1][9][10]

Caption: Potential biological activities of the target compound.

Anticancer Activity: Numerous tetrahydroquinoline derivatives have been reported to possess potent antitumor properties.[3][11] The cytotoxic potential of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone against various cancer cell lines should be evaluated.

Carbonic Anhydrase Inhibition: Quinoline-based compounds have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes that are implicated in several diseases, including cancer.[12][13][14] The presence of the amino and acetyl groups may facilitate binding to the active site of CA isoforms.

Antioxidant Activity: Heterocyclic compounds are known to exhibit antioxidant properties by scavenging free radicals.[15][16][17] The amino group on the aromatic ring of the target compound could contribute to its antioxidant potential.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.[18]

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.[12][19]

-

Reagent Preparation: Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5), a pH indicator solution (e.g., 0.2 mM Phenol Red), stock solutions of the test compound in DMSO, and a CO₂-saturated water solution.

-

Assay Procedure: The assay is performed using a stopped-flow spectrophotometer. The enzyme and inhibitor are pre-incubated in the buffer. This solution is then rapidly mixed with the CO₂-saturated solution, and the change in absorbance of the pH indicator is monitored over time.

-

Data Analysis: The initial rates of the catalyzed reaction are determined in the presence and absence of the inhibitor. The IC₅₀ value is then calculated from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of a compound.[16][17]

-

Reaction Mixture: Prepare a solution of DPPH in methanol. In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion and Future Directions

1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone represents a novel and synthetically accessible derivative of the pharmacologically significant 1,2,3,4-tetrahydroquinoline scaffold. This guide has outlined its proposed synthesis, methods for its characterization, and a rationale for exploring its potential biological activities, supported by detailed experimental protocols. Further investigation into its anticancer, carbonic anhydrase inhibitory, and antioxidant properties is warranted. Subsequent studies should focus on lead optimization through structural modifications to enhance potency and selectivity, as well as in vivo evaluation of promising candidates.

References

- Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay. Mini Rev Med Chem. 2013 Mar;13(3):431-8. [Link]

- Antipseudomonal, Antioxidant, Anticoagulant, and Cytotoxic Activities of Novel Synthesized Heterocyclic Molecules. Archives of Pharmacy Practice. [Link]

- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Rasayan J. Chem. 2016;9(3):363-368. [Link]

- Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT). 2021;9(6). [Link]

- Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. Preprints.org. 2024. [Link]

- Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. Journal of Biophysical Chemistry. 2021;12(1):1-9. [Link]

- Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Scribd. [Link]

- Process for the direct acetylation of aromatic amines.

- IUPAC nomenclature: Quinolines and Isoquinolines. YouTube. 2021. [Link]

- Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. International Journal of Molecular Sciences. 2023;24(24):17469. [Link]

- Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. Arch Pharm (Weinheim). 2011 May;344(5):331-40. [Link]

- Cytotoxicity Assay Protocol. Protocols.io. 2024. [Link]

- IUPAC NOMENCLATURE OF QUINOLINES AND ISOQUINOLINES. YouTube. 2020. [Link]

- Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Applied In Vitro Toxicology. 2021;7(2):51-64. [Link]

- Synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. ResearchGate. 2019. [Link]

- Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. International Journal of Molecular Sciences. 2021;22(19):10787. [Link]

- Acetylation of amines with acetic anhydride. ResearchGate. [Link]

- Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019;34(1):1242-1249. [Link]

- Assays for Predicting Acute Toxicity. In: Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. National Academies Press (US); 2015. [Link]

- The Glitazone Class of Drugs as Carbonic Anhydrase Inhibitors—A Spin-Off Discovery from Fragment Screening. International Journal of Molecular Sciences. 2021;22(24):13247. [Link]

- Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. 2020;35(1):1118-1128. [Link]

- Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules. 2016;21(4):493. [Link]

- Biological activities of quinoline derivatives. Arab J Chem. 2017;10(Suppl 2):S1579-S1584. [Link]

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences. 2022;23(7):3781. [Link]

- Short Summary of IUPAC Nomenclature of Organic Compounds. [Link]

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Int J Mol Sci. 2022 Apr 2;23(7):3781. [Link]

- One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules. 2020;25(12):2748. [Link]

- Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research. 2013;4(7):2536-2545. [Link]

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. 2024;29(2):299. [Link]

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021;11(26):15939-15961. [Link]

- Synthesis of 1,2,3,4-tetrahydroquinoline-2-phosphonic acid 4 from lactam 7. ResearchGate. [Link]

- Brief Guide to the Nomenclature of Organic Chemistry. IUPAC. [Link]

- The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. 2026. [Link]

- Spectroscopic characterization of the 4-hydroxy catechol estrogen quinones-derived GSH and N-acetylated Cys conjugates. Chem Res Toxicol. 2003 Mar;16(3):343-52. [Link]

- Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. [Link]

- Synthesis and identification of new aminoacetylenic 1,2,3,4- tetrahydroisoquinoline derivatives of signal transduction inhibitor in cancer treatment. ResearchGate. 2019. [Link]

- Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules. 2019;24(1):159. [Link]

- Enantioselective Synthesis of 4-Aminotetrahydroquinolines via 1,2-Reductive Dearomatization of Quinolines and Copper(I) Hydride-Catalyzed Asymmetric Hydroamination. Org Lett. 2019 Jul 5;21(13):5223-5227. [Link]

- N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Theranostics. 2018;8(13):3584-3596. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Spectroscopic characterization of the 4-hydroxy catechol estrogen quinones-derived GSH and N-acetylated Cys conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 7. ijcrt.org [ijcrt.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene [scirp.org]

- 17. Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine and its Analogs

This guide provides a comprehensive technical overview of 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its nomenclature, physicochemical properties, a detailed synthesis protocol for a closely related precursor, and the broader therapeutic context of the tetrahydroquinoline scaffold. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Compound Identification and Nomenclature

The precise molecule "1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine" is a specific derivative within the broader class of tetrahydroquinolines. While this exact substituted amine is not widely documented with a unique CAS number, its core structure is built upon the well-characterized 1-acetyl-1,2,3,4-tetrahydroquinoline. Understanding the nomenclature of the parent and related structures is crucial for contextualizing its chemistry.

For clarity, the nomenclature of a closely related, commercially available analog, 1-acetyl-1,2,3,4-tetrahydroquinoline , is presented below. The addition of a primary amine (-NH₂) group at the 7th position of the quinoline ring would yield the topic compound.

| Identifier | Value | Source |

| Chemical Name | 1-acetyl-1,2,3,4-tetrahydroquinoline | [1] |

| Synonyms | 1,2,3,4-Tetrahydro-1-acetylquinoline, N-Acetyl-1,2,3,4-tetrahydroquinoline, 1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone | [1][2][3] |

| CAS Number | 4169-19-1 | [1][3] |

| Molecular Formula | C₁₁H₁₃NO | [1][4] |

| Molecular Weight | 175.23 g/mol | [1][4] |

| PubChem CID | 347850 | [2] |

Physicochemical Properties

The physicochemical properties of the parent compound, 1-acetyl-1,2,3,4-tetrahydroquinoline, provide a baseline for predicting the behavior of its aminated derivative. The introduction of a 7-amino group would be expected to increase polarity and the potential for hydrogen bonding.

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 295 °C (lit.) | [2][5] |

| Density | 1.12 g/cm³ | [3][5] |

| Refractive Index | 1.5770 - 1.5810 | [3] |

| Purity | >98.0% (GC) |

Synthesis and Methodologies

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, and numerous synthetic routes have been developed for its creation.[6][7] Domino reactions, in particular, have proven to be highly effective for generating these heterocycles with diverse substitution patterns.[7]

The synthesis of 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine would logically proceed in two key stages:

-

Formation of the 7-amino-1,2,3,4-tetrahydroquinoline core.

-

N-acetylation at the 1-position.

A common and robust method for creating the core structure involves the reduction of a corresponding nitro-substituted quinoline, followed by N-acetylation.

Experimental Protocol: Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline (Illustrative Precursor)

This protocol details the synthesis of the parent scaffold. The adaptation for the 7-amino derivative would involve starting with 7-nitroquinoline.

Step 1: Catalytic Hydrogenation of Quinoline to 1,2,3,4-Tetrahydroquinoline

-

Principle: The aromatic quinoline ring is reduced under hydrogen pressure using a palladium on carbon (Pd/C) catalyst. This reaction selectively reduces the pyridine ring of the quinoline system.

-

Procedure:

-

To a solution of quinoline in an appropriate solvent (e.g., ethanol), add 5% Palladium on Carbon (5% Pd/C) catalyst.

-

Pressurize the reaction vessel with hydrogen gas (H₂).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 1,2,3,4-tetrahydroquinoline.[8]

-

Step 2: N-Acetylation of 1,2,3,4-Tetrahydroquinoline

-

Principle: The secondary amine of the tetrahydroquinoline ring acts as a nucleophile, attacking an acetylating agent like acetic anhydride or acetyl chloride to form a stable amide bond. A base is used to neutralize the acidic byproduct.

-

Procedure:

-

Dissolve 1,2,3,4-tetrahydroquinoline in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a base, such as triethylamine or pyridine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform an aqueous workup to remove the base and any unreacted reagents.

-

Dry the organic phase (e.g., with Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via column chromatography or distillation to obtain pure 1-acetyl-1,2,3,4-tetrahydroquinoline.

-

Caption: Synthetic workflow for 1-acetyl-1,2,3,4-tetrahydroquinoline.

Therapeutic Significance and Applications

The tetrahydroquinoline scaffold is of paramount importance in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[9][10][11] Derivatives have shown a vast range of biological activities, making them key building blocks for drug development.[10][12]

Key Biological Activities of Tetrahydroquinoline Derivatives:

-

Anticancer: Certain THQ derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth and proliferation.[10][13]

-

Neuroprotective Agents: Many quinoline derivatives have demonstrated anti-cholinesterase activity, making them potential therapeutic agents for Alzheimer's disease.[9][12] The core structure is used in the design of new drugs for treating neurodegenerative conditions.[12]

-

Antimicrobial and Antiviral: The THQ structure is found in compounds with antibacterial, antifungal, and anti-HIV properties.[10][12]

-

Metabolic Disorders: Novel THQ derivatives have been investigated as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating glucose and lipid metabolism, showing potential for treating type 2 diabetes.[10][14]

The addition of an acetyl group at the N-1 position and an amine group at the C-7 position on the THQ scaffold creates a molecule with specific physicochemical properties that can be exploited for targeted drug design. The N-acetyl group can influence the molecule's conformation and metabolic stability, while the 7-amino group provides a key site for further functionalization or for forming hydrogen bonds with biological targets.

Caption: Diverse biological activities of the tetrahydroquinoline scaffold.

Conclusion

1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine represents a specific molecular architecture within the highly versatile and pharmacologically significant tetrahydroquinoline family. While direct data on this exact molecule is sparse, a deep understanding of the synthesis and biological activities of its analogs provides a robust framework for its scientific exploration. The synthetic pathways are well-established, relying on fundamental organic chemistry reactions like catalytic hydrogenation and N-acetylation. The broad therapeutic potential of the core scaffold continues to make these compounds attractive targets for research and development in medicinal chemistry.

References

-

Gutiérrez, M., et al. (2016). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. [Link]

-

Valdés, F., et al. Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. [Link]

-

Maciejewska, N., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [Link]

-

Patel, V. R., et al. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. [Link]

-

El-Sayed, M. A.-A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]

-

ChemSynthesis. 1-acetyl-1,2,3,4-tetrahydroquinoline. [Link]

-

Ordóñez, M., et al. (2012). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules. [Link]

-

Wang, D., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

-

Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of 1,2,3,4-Tetrahydroacridine and 5,6,7,8-Tetrahydroquinoline Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]

-

Pádár, P., et al. (2015). Aza-Annulation of 1,2,3,4-Tetrahydro-β-carboline Derived Enaminones and Nitroenamines. Molecules. [Link]

-

Ohkura, N., et al. (2015). Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition. Chemical & Pharmaceutical Bulletin. [Link]

-

Cîrîc, A., et al. (2017). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules. [Link]

-

Roisnel, T., et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 1,2,3,4-TETRAHYDRO-1-ACETYLQUINOLINE | 4169-19-1 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 4169-19-1 CAS MSDS (1,2,3,4-TETRAHYDRO-1-ACETYLQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ajrconline.org [ajrconline.org]

- 11. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide delves into the untapped potential of a specific derivative, 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone , a molecule poised for exploration in modern drug discovery programs. While direct research on this compound is nascent, this document synthesizes established synthetic methodologies for related structures and extrapolates potential therapeutic applications based on the well-documented pharmacology of the aminotetrahydroquinoline core. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a strategic roadmap for investigating this promising chemical entity.

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a recurring motif in numerous natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardioprotective effects.[2][3][4] The partially saturated analog, the 1,2,3,4-tetrahydroquinoline core, offers a three-dimensional architecture that can facilitate precise interactions with biological targets. The subject of this guide, 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS No. 545394-33-0), features key functional groups—a secondary amine within the dihydroquinoline ring, a strategic amino group at the 7-position, and an N-acetyl moiety—that present multiple avenues for therapeutic intervention and chemical modification.

Proposed Synthetic Pathways

A proposed multi-step synthesis is outlined below:

Scheme 1: Proposed Synthesis of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 1-(7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

-

To a solution of 2-nitro-4-aminobenzaldehyde and ethyl acetoacetate in a suitable solvent (e.g., ethanol), add a catalytic amount of a palladium on carbon (Pd/C) catalyst.

-

Pressurize the reaction vessel with hydrogen gas (H2) and heat to an appropriate temperature. This domino reaction involves the initial reduction of the nitro group to an amine, followed by an intramolecular condensation and cyclization.[3]

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the catalyst and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone.

Step 2: Synthesis of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

-

Dissolve the nitro-intermediate from Step 1 in a mixture of iron (Fe) powder and a protic solvent like ethanol and hydrochloric acid (HCl). Alternatively, tin(II) chloride (SnCl2) in concentrated HCl can be used for the reduction of the nitro group.

-

Reflux the reaction mixture and monitor its progress.

-

After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it, and purify the final product by recrystallization or column chromatography.

Potential Therapeutic Applications: A Landscape of Possibilities

The structural motifs of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone suggest several promising avenues for therapeutic development.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology.[3] The 7-amino substitution, in particular, offers a handle for further derivatization to enhance potency and selectivity.

Potential Mechanisms of Action:

-

Kinase Inhibition: The nitrogen atoms in the quinoline ring can act as hydrogen bond acceptors, a common feature in kinase inhibitors. The 7-amino group could be crucial for forming key interactions within the ATP-binding pocket of various kinases implicated in cancer, such as EGFR, VEGFR, or CDKs.

-

DNA Intercalation: The planar aromatic portion of the quinoline ring could potentially intercalate between DNA base pairs, disrupting DNA replication and transcription in rapidly dividing cancer cells.

-

Induction of Apoptosis: Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have shown cytotoxic effects against cancer cell lines, suggesting that the 7-amino dihydroquinoline core can trigger programmed cell death.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone as a Pivotal Chemical Intermediate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone, a key chemical intermediate. The document is structured to deliver not just procedural steps but also the underlying scientific principles and strategic considerations essential for its effective utilization in research and development, particularly within the pharmaceutical industry.

Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] THQ derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective agents.[1][2] Their versatility makes them highly attractive scaffolds for the development of novel therapeutics.[1]

1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is a functionalized THQ derivative that presents multiple avenues for chemical modification. The presence of a secondary amine within the dihydroquinoline ring, an acetyl group on the nitrogen, and a primary aromatic amine on the fused benzene ring makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a range of chemical transformations, making this intermediate particularly valuable in the construction of compound libraries for drug discovery.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is fundamental to its application. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics based on its structural components.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₄N₂O | Based on its chemical structure. |

| Molecular Weight | 190.24 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | The presence of polar functional groups and a rigid ring system would favor a solid state. |

| Solubility | Expected to be soluble in polar organic solvents | The amino and acetyl groups suggest solubility in solvents like methanol, ethanol, and DMSO. |